molecular formula C13H9N3O6 B14264721 Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- CAS No. 138061-29-7

Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-

Cat. No.: B14264721
CAS No.: 138061-29-7
M. Wt: 303.23 g/mol
InChI Key: BUIYECCAUPUSOV-UHFFFAOYSA-N
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Description

Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- is a complex organic compound characterized by the presence of phenolic and nitro functional groups. This compound is notable for its unique structure, which includes an imino linkage between two nitrophenyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- typically involves the condensation reaction between 2-hydroxy-4-nitrobenzaldehyde and 2-hydroxy-4-nitroaniline in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent with a few drops of glacial acetic acid, and the mixture is refluxed for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Mechanism of Action

The mechanism of action of Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- is unique due to the presence of both phenolic and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

138061-29-7

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-5-nitrophenol

InChI

InChI=1S/C13H9N3O6/c17-12-4-2-9(15(19)20)5-8(12)7-14-11-3-1-10(16(21)22)6-13(11)18/h1-7,17-18H

InChI Key

BUIYECCAUPUSOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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